![molecular formula C23H23N3O5S2 B2552137 N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260995-21-8](/img/structure/B2552137.png)
N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
The compound "N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide" is a structurally complex molecule that appears to be related to various research areas, including opioid receptor agonism, herbicidal activity, and kinase inhibition. The compound features a thieno[3,2-d]pyrimidin core, which is a fused heterocyclic system that can impart significant biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that can include the use of amino acids to introduce various substituents, as seen in the synthesis of kappa-opioid agonists . The synthesis of similar compounds with a pyrimidine core often involves reactions with chloroacetamide derivatives, as demonstrated in the synthesis of a compound with herbicidal activity . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and can provide insight into the conformational behavior of the compound, which is crucial for understanding its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of related compounds are often complex and require precise control over reaction conditions. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide leads to a specific acetamide derivative . The compound may undergo similar reactions, which would need to be carefully analyzed to ensure the correct product is obtained.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one can be influenced by their molecular structure. For instance, the presence of a thietanyl group can determine the conformational behavior of a compound . The crystal structure of a related compound revealed an orthorhombic space group, which can be indicative of the compound's solid-state properties . These properties are important for understanding the compound's stability, solubility, and reactivity.
Scientific Research Applications
Synthetic Applications and Methodologies
The synthesis of complex organic compounds often requires innovative strategies. A study by Chikaoka et al. (2003) explores the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of erythrinanes. This methodology exemplifies the synthetic utility of thieno[3,2-d]pyrimidine derivatives in constructing complex molecular frameworks, potentially applicable to the synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Antitumor Activity
Compounds featuring the thieno[3,2-d]pyrimidine scaffold have been investigated for their antitumor properties. Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity against various human cancer cell lines, demonstrating the potential of these compounds as anticancer agents. This study suggests that modifications to the thieno[3,2-d]pyrimidine core, similar to those in N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, could yield compounds with significant biological activity (Hafez & El-Gazzar, 2017).
Molecular Docking and Drug Design
The design and synthesis of compounds for specific biological targets often involve molecular docking studies to predict binding affinities. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. Such studies underscore the importance of structural design in developing new therapeutics, relevant to the exploration of N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide's potential biological activities (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-30-18-6-5-15(12-19(18)31-2)13-24-20(27)14-26-17-8-11-33-21(17)22(28)25(23(26)29)9-7-16-4-3-10-32-16/h3-6,8,10-12,21H,7,9,13-14H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRJCMCFUWGOL-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N3O5S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide |
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